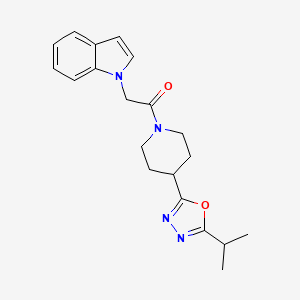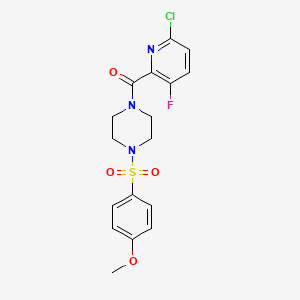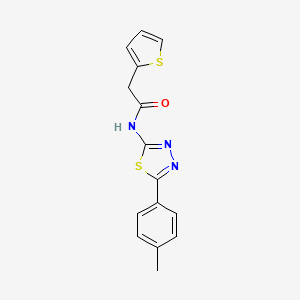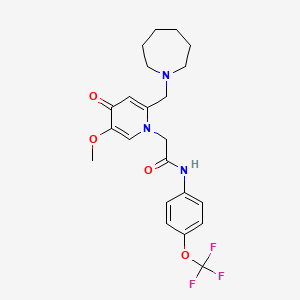
1-(2,2,3,3-Tetrafluoropropoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,2,3,3-Tetrafluoropropoxy)anthracene-9,10-dione” is a derivative of anthraquinone (anthracene-9,10-dione), which is a multifaceted chemical used in various industries . It is used in the paper industry, in the production of synthetic dyes, in crop protection against birds, and is released from fossil fuels . The anthraquinone scaffold, when substituted with sugars and hydroxyl groups, is found in plants as metabolites .
Synthesis Analysis
The synthesis of anthracene derivatives is a complex process that involves various chemical reactions . The most common methods to obtain substituted anthracenes include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .Molecular Structure Analysis
The molecular formula of “this compound” is C17H10F4O3 . Its average mass is 338.253 Da and its monoisotopic mass is 338.056610 Da .Chemical Reactions Analysis
Anthraquinone derivatives can react with molecular singlet oxygen [O2 (1Δg)], a reactive oxygen species, through the Diels–Alder reaction [4 + 2] to form the respective endoperoxide . This reaction is important for its use as a chemical trap in biological systems .Wissenschaftliche Forschungsanwendungen
Luminescent Sensing Applications
A study demonstrates the use of anthracene derivatives as luminescent sensors responsive to common oxoacids. Specifically, the research showcases how the structure of 1,8-Oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione encapsulates a hydronium ion, exhibiting intense luminescence upon complexation. This property allows the derivative to act as a sensor for oxoacids like HNO3, H2SO4, HClO4, and CF3SO3H, with luminescent intensities significantly higher than the anthracene derivative alone, correlating with the pKas of these acids (Young, Quiring, & Sykes, 1997).
Reactivity and Coordination Chemistry
Another area of application is in the reactivity and coordination chemistry of anthracene derivatives with metal ions. Research into Ag(I) and Cu(I) complexes with substituted anthraquinone ligands, including bis(nicotinyloxy), bis(isonicotinyloxy), and bis(pyrimidine-5-carboxyloxy) derivatives, reveals their ability to form chelating, bridging complexes, and coordination polymers. These complexes and polymers are characterized by X-ray crystallography, showcasing the versatility of anthracene derivatives in forming diverse molecular architectures (Peterson, Kirby, Kadarkaraisamy, Hartshorn, & Sykes, 2009).
Molecular Sensing and Selectivity
Further research highlights the oxidation of sulfur in anthracene derivatives, leading to sulfoxides and sulfones that change selectivity towards metal ions. One study found that oxidation produced compounds exhibiting intense green emission upon association with Ca(II) in acetonitrile, demonstrating improved selectivity for Ca(II) over other metal ions. This suggests potential applications in molecular sensing and the development of selective luminescent probes (Mariappan, Alaparthi, Richards, & Sykes, 2019).
Photocatalytic Applications
Anthracene derivatives also play a role in photocatalytic applications, as evidenced by their ability to facilitate the oxygenation of organic substrates in the presence of oxygen. A study using 9-mesityl-10-methylacridinium ion as a photocatalyst showed that anthracene derivatives could undergo photocatalytic oxygenation, yielding oxygenated products such as epidioxyanthracenes. This process is initiated by photoexcitation, followed by electron transfer, indicating the utility of anthracene derivatives in photocatalytic processes for organic synthesis (Kotani, Ohkubo, & Fukuzumi, 2004).
Wirkmechanismus
Target of Action
Anthraquinone-based compounds, which this compound is a derivative of, are known to target essential cellular proteins . These targets often include key proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells .
Mode of Action
Anthraquinone-based compounds generally inhibit cancer progression by interacting with their targets . The exact nature of these interactions and the resulting changes would depend on the specific targets and the structure of the anthraquinone derivative.
Biochemical Pathways
Given that anthraquinone-based compounds target essential cellular proteins, it can be inferred that they likely affect multiple biochemical pathways related to cell viability, particularly in the context of cancer cells .
Result of Action
Given that anthraquinone-based compounds generally inhibit cancer progression , it can be inferred that this compound may have similar effects.
Safety and Hazards
Anthracene-9,10-dione, the core structure of “1-(2,2,3,3-Tetrafluoropropoxy)anthracene-9,10-dione”, is classified by the International Agency for Research on Cancer (IARC) as a possible carcinogen in humans (2B group) . It has been detected in worrying levels in wastewater, atmospheric air, soil, food packaging, and more recently, in actual foodstuffs .
Zukünftige Richtungen
The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years . The emergence of drug-resistant cancers warrants the development of new anticancer agents . Therefore, “1-(2,2,3,3-Tetrafluoropropoxy)anthracene-9,10-dione” and other anthraquinone derivatives hold promise for future research in the expansion of anticancer therapeutics .
Eigenschaften
IUPAC Name |
1-(2,2,3,3-tetrafluoropropoxy)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4O3/c18-16(19)17(20,21)8-24-12-7-3-6-11-13(12)15(23)10-5-2-1-4-9(10)14(11)22/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQZRWFQDNYBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B2842179.png)

![2-(3-chlorobenzenesulfonyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2842182.png)
![2-fluoro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide](/img/structure/B2842183.png)
![1-(2-methylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842185.png)
![N'-(3-fluorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2842186.png)
![N-(3-chloro-2-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2842187.png)


![2-Methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2842197.png)

![N-[(furan-2-yl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2842200.png)


